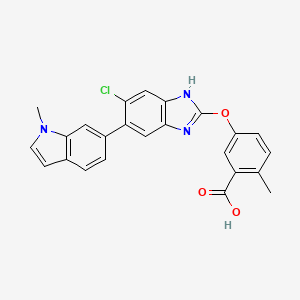
Acat-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acat-IN-7 is a compound that acts as an inhibitor of the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a process crucial for cholesterol homeostasis in the body. This compound effectively suppresses the transcription process mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acat-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, esterification, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include steps for the safe handling and disposal of chemical reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Acat-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Acat-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ACAT and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating NF-κB mediated transcription and its potential impact on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions related to cholesterol metabolism, such as atherosclerosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol-related disorders .
Mecanismo De Acción
Acat-IN-7 exerts its effects by inhibiting the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to a decrease in cholesterol ester levels. The compound also suppresses the transcription process mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in various cellular processes, including inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar cholesterol-lowering effects.
Fomimibe: Known for its role in inhibiting cholesterol esterification.
CI-1011: An ACAT inhibitor studied for its potential in treating hypercholesterolemia .
Uniqueness
Acat-IN-7 is unique due to its specific inhibition of ACAT and its ability to suppress NF-κB mediated transcription. This dual action makes it a valuable compound for studying cholesterol metabolism and related cellular processes .
Propiedades
Fórmula molecular |
C32H49N3O5S |
|---|---|
Peso molecular |
587.8 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m0/s1 |
Clave InChI |
OONGEPAWWNZIAT-QFIPXVFZSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


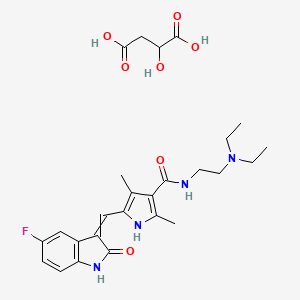


![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
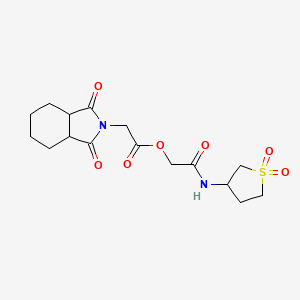
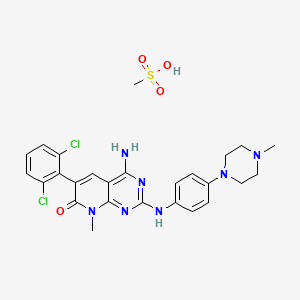
![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)
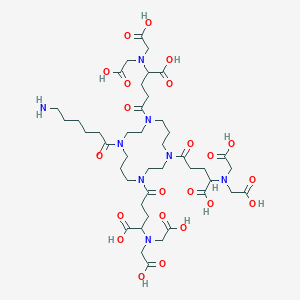

![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
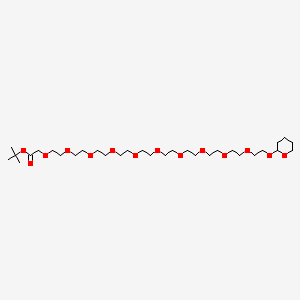
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)

